molecular formula C18H19ClN2O3 B2444412 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1428375-67-0

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2444412
CAS No.: 1428375-67-0
M. Wt: 346.81
InChI Key: WOXLXVQLAQISFV-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a complex organic compound that features a piperidine ring, a chloropyridine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a chlorine atom.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the piperidine ring acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the chloropyridine moiety, potentially converting it to a pyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridine site.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmacology: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biochemical Research: It is used in studies to understand its interaction with biological macromolecules.

Industry

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
  • (4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone

Uniqueness

  • Structural Features : The presence of the chloropyridine moiety distinguishes it from similar compounds with different halogen substitutions.
  • Reactivity : The compound’s reactivity profile is influenced by the specific halogen present, affecting its chemical behavior and potential applications.

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-16-7-3-2-5-14(16)18(22)21-11-8-13(9-12-21)24-17-15(19)6-4-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXLXVQLAQISFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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